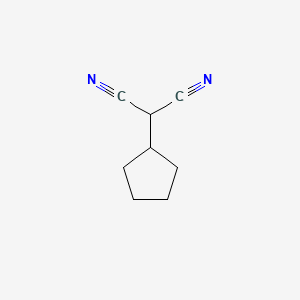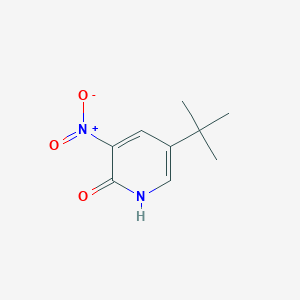
Cyclopentylmalononitrile
Overview
Description
Cyclopentylmalononitrile is a compound that has been studied as an efficient photosensitizer for combined photodynamic and water-dependent reversible photoacidity therapy . It has been used in the clinical treatment of various tumors .
Synthesis Analysis
This compound can be synthesized using various methods . One such method involves the reaction with borane-ammonia complex in acetonitrile at 20°C for 5 hours . This reaction is regioselective .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization of the molecule in 3D.Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using various electroanalytical tools . These tools can be used to investigate redox-active intermediates in the reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques . These techniques can provide information about its reactivity, stability, and other properties.Scientific Research Applications
Synthesis of Functionalized Cyclopentenes
Cyclopentylmalononitrile plays a role in the synthesis of highly functionalized cyclopentenes. A study demonstrated the use of tetrabutylammonium fluoride as an organocatalyst for cycloaddition between phenacylmalononitriles and electron-deficient olefins. This process leads to multifunctionalized cyclopentenes with high yields and diastereoselectivity, featuring cyano and carboxamide groups (Alishetty et al., 2018).
Cyclodextrins in Pharmaceutical Applications
Cyclodextrins, which can be synthesized using this compound, have significant applications in the pharmaceutical industry. They enhance the aqueous solubility of poorly soluble drugs, increase drug permeability through biological membranes, and improve drug bioavailability. Cyclodextrins form inclusion complexes with lipophilic moieties of hydrophobic drugs and can form non-inclusion complexes and self-assembled aggregates (Jansook et al., 2018).
Cascade Michael/Aldol/Rearrangement Synthesis
This compound is involved in a cascade Michael/Aldol/Rearrangement synthesis process. This method is used for the highly diastereoselective synthesis of multifunctionalized bicyclic cyclopentenes containing a CN-substituted all-carbon quaternary center. This synthesis process represents a significant development in the field of organic chemistry (Gao et al., 2022).
Synthesis of Multifunctionalized Cyclopent-3-ene-1-carboxamides
Another application of this compound is in the synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides. This synthesis involves a triethylamine-promoted cycloaddition reaction with phenacylmalononitriles and o-hydroxychalcones. The process results in good yields and high diastereoselectivity, highlighting its potential in medicinal chemistry (Zheng et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-cyclopentylpropanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-5-8(6-10)7-3-1-2-4-7/h7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZTZAUCZLSRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338522 | |
| Record name | Cyclopentylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30963-90-7 | |
| Record name | Cyclopentylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide](/img/structure/B3065103.png)







![1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B3065177.png)

